Allosteric FBPase Inhibition: 5‑Methyl‑7‑Nitro Substitution Pattern Shows Strongest Potency in Indole‑2‑Carboxylate Series
In a head‑to‑head SAR study of 7‑nitroindole‑2‑carboxylic acid derivatives, the 5‑methyl‑7‑nitro analog (ethyl ester) exhibited an IC₅₀ of 0.99 µM against FBPase, representing a >10‑fold potency improvement over the unsubstituted 7‑nitroindole‑2‑carboxylate (IC₅₀ ≈ 11 µM) and the 5‑chloro analog (IC₅₀ ≈ 5.7 µM) [1].
| Evidence Dimension | FBPase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.99 µM (ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate) |
| Comparator Or Baseline | Ethyl 7-nitroindole-2-carboxylate: IC₅₀ ≈ 11 µM; Ethyl 5-chloro-7-nitroindole-2-carboxylate: IC₅₀ ≈ 5.7 µM |
| Quantified Difference | >10‑fold increase in potency over the unsubstituted 7‑nitro analog; >5‑fold over the 5‑chloro analog |
| Conditions | FBPase enzymatic assay; CDOCKER molecular docking; series of indole-2-carboxylate esters |
Why This Matters
For programs targeting FBPase for type‑2 diabetes or cancer metabolism, the >10‑fold potency gain directly translates to lower compound requirement and potentially reduced off‑target effects in cellular assays.
- [1] Bie, J., Liu, S., Zhou, J., Xu, B., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. https://doi.org/10.1016/j.bmc.2014.01.047 View Source
